1-(3-chlorobenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(3-chlorobenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or other cyclization methods.
Introduction of the Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, possibly using a reagent like hydrogen peroxide or a hydroxylating enzyme.
Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound might exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indole
- 1-(3-chlorobenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-benzimidazole
- 1-(3-chlorobenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-quinoline
Uniqueness
1-(3-chlorobenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern on the indole core, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the chlorobenzyl, hydroxyl, and phenylethyl groups can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C24H20ClNO3 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one |
InChI |
InChI=1S/C24H20ClNO3/c1-16(22(27)18-9-3-2-4-10-18)24(29)20-12-5-6-13-21(20)26(23(24)28)15-17-8-7-11-19(25)14-17/h2-14,16,29H,15H2,1H3 |
InChI Key |
VJZUDPDBUWZMHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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